Cas no 2227793-26-0 ((2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol)

(2R)-4-(5-Chloro-2-methoxyphenyl)butan-2-ol is a chiral secondary alcohol featuring a substituted phenyl ring, offering utility as an intermediate in organic synthesis and pharmaceutical applications. The (2R)-enantiomer provides stereochemical specificity, which is critical for asymmetric synthesis and drug development. The 5-chloro and 2-methoxy substituents enhance its reactivity in electrophilic and nucleophilic transformations, while the butanol chain allows for further functionalization. This compound is particularly valuable in the preparation of bioactive molecules due to its rigid aromatic core and flexible aliphatic tail. High purity and defined stereochemistry ensure reproducibility in research and industrial processes. Its stability under standard conditions makes it suitable for long-term storage and handling.
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol structure
2227793-26-0 structure
Product name:(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
CAS No:2227793-26-0
MF:C11H15ClO2
MW:214.688602685928
CID:5969943
PubChem ID:165720768

(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
    • 2227793-26-0
    • EN300-1975571
    • Inchi: 1S/C11H15ClO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8,13H,3-4H2,1-2H3/t8-/m1/s1
    • InChI Key: XKYLNGUUBMJTAP-MRVPVSSYSA-N
    • SMILES: ClC1C=CC(=C(C=1)CC[C@@H](C)O)OC

Computed Properties

  • Exact Mass: 214.0760574g/mol
  • Monoisotopic Mass: 214.0760574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1975571-0.5g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
0.5g
$739.0 2023-09-16
Enamine
EN300-1975571-0.05g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
0.05g
$647.0 2023-09-16
Enamine
EN300-1975571-2.5g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
2.5g
$1509.0 2023-09-16
Enamine
EN300-1975571-5.0g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
5g
$4475.0 2023-05-31
Enamine
EN300-1975571-10.0g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
10g
$6635.0 2023-05-31
Enamine
EN300-1975571-1.0g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
1g
$1543.0 2023-05-31
Enamine
EN300-1975571-0.1g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
0.1g
$678.0 2023-09-16
Enamine
EN300-1975571-0.25g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
0.25g
$708.0 2023-09-16
Enamine
EN300-1975571-5g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
5g
$2235.0 2023-09-16
Enamine
EN300-1975571-10g
(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
2227793-26-0
10g
$3315.0 2023-09-16

Additional information on (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol

Chemical Profile of (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol (CAS No. 2227793-26-0)

(2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol, identified by its CAS number 2227793-26-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a chiral center at the butan-2-ol moiety, exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol consists of a butan-2-ol backbone substituted with a phenyl ring at the fourth carbon, which is further functionalized with both chloro and methoxy groups. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a promising candidate for various synthetic applications. The presence of the chiral center at the second carbon (2R) adds an additional layer of complexity, as it necessitates precise stereocontrol during synthesis to ensure the desired enantiomeric purity.

In recent years, there has been growing interest in the development of chiral auxiliaries and catalysts that can facilitate the asymmetric synthesis of complex molecules. The synthesis of (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol has been explored using various asymmetric methods, including enzymatic resolution and transition-metal-catalyzed reactions. These approaches have not only improved the efficiency of producing enantiomerically pure compounds but also provided insights into the mechanisms governing stereoselectivity in organic reactions.

The phenyl ring in (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol is a key feature that influences its biological activity. Substituted phenyl rings are commonly found in biologically active molecules, where they can interact with target proteins through hydrophobic and π-stacking interactions. The chloro and methoxy groups further modulate these interactions by introducing electron-withdrawing and electron-donating effects, respectively. This structural versatility makes the compound a versatile scaffold for drug discovery efforts.

Recent studies have highlighted the potential of (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the substituents on the phenyl ring and the butan-2-ol moiety, researchers have been able to develop compounds with improved binding affinity and selectivity towards specific kinase targets. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are known to be involved in tumor growth and metastasis.

The role of computational chemistry in designing and optimizing such molecules cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to predict the binding modes of (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol and its derivatives with target proteins. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity, guiding experimental efforts towards more effective drug candidates.

In addition to its applications in drug discovery, (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol has also been explored as a building block in materials science. Its unique structural features make it suitable for designing polymers with specific thermal and mechanical properties. For example, polymers incorporating this unit have exhibited enhanced thermal stability and biodegradability, making them attractive for applications in sustainable materials development.

The synthesis of complex organic molecules like (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol often requires multi-step processes involving various reaction conditions and reagents. Advances in synthetic methodologies have enabled more efficient and sustainable approaches to constructing these molecules. For instance, catalytic asymmetric hydrogenation has emerged as a powerful tool for introducing chirality into organic compounds without generating waste or requiring harsh reaction conditions.

The biological evaluation of derivatives of (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol has revealed a range of interesting activities beyond kinase inhibition. Some derivatives have shown potential as antimicrobial agents, targeting bacterial enzymes essential for their survival. Others have demonstrated anti-inflammatory properties by modulating signaling pathways involved in immune responses. These findings underscore the broad therapeutic potential of this molecular scaffold.

The future direction of research on (2R)-4-(5-chloro-2-methoxyphenyl)butan-2-ol and its derivatives is likely to focus on further optimizing their biological activity and developing novel synthetic strategies for their preparation. Continued advancements in computational chemistry and high-throughput screening techniques will undoubtedly accelerate these efforts, leading to more effective therapeutic agents derived from this versatile scaffold.

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